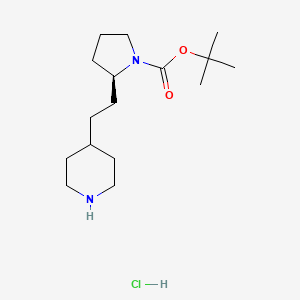![molecular formula C20H17N3OS2 B2940103 11,13-dimethyl-6-phenoxy-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 478065-70-2](/img/structure/B2940103.png)
11,13-dimethyl-6-phenoxy-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,13-dimethyl-6-phenoxy-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic compound characterized by its unique tricyclic structure
Aplicaciones Científicas De Investigación
11,13-dimethyl-6-phenoxy-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[740
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes
Direcciones Futuras
Thienopyrimidines, including “2-(Allylsulfanyl)-7,9-dimethyl-4-phenoxypyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They are being studied for their potential as anti-infective agents and as targeted therapy for PI3K in cancer control .
Mecanismo De Acción
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, have been found to inhibit various enzymes and pathways . These include protein kinases (PKs) , which play key roles in several signal transduction pathways leading to metastasis and drug resistance .
Mode of Action
Thienopyrimidine derivatives are known to inhibit the action of their target enzymes, thereby disrupting the biochemical pathways they regulate .
Biochemical Pathways
Thienopyrimidine derivatives can inhibit various biochemical pathways. For instance, they can inhibit protein kinases, which are involved in many cellular processes, including cell proliferation and differentiation . By inhibiting these enzymes, thienopyrimidines can disrupt the normal functioning of these pathways, potentially leading to effects such as the prevention of cancer cell proliferation .
Pharmacokinetics
In silico adme profiling of similar thienopyrimidine derivatives has predicted drug-like properties with a very low toxic effect .
Result of Action
Thienopyrimidine derivatives have been found to exhibit potent antitumor activity . For instance, some thienopyrimidine derivatives have shown cytotoxic activity on almost all cancer cell lines .
Análisis Bioquímico
Biochemical Properties
Thienopyrimidines have been shown to inhibit various enzymes and pathways . They have been used in the development of kinase inhibitors, which are frequently used as molecular therapeutic targets because they play key roles in several signal transduction pathways .
Cellular Effects
Thienopyrimidines have been shown to have anticancer effects through the inhibition of various enzymes and pathways . They can affect cell proliferation and differentiation of cancer cells .
Molecular Mechanism
Thienopyrimidines have been shown to inhibit various enzymes and pathways, which can lead to metastasis and drug resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, such complex organic compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
11,13-dimethyl-6-phenoxy-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Uniqueness
11,13-dimethyl-6-phenoxy-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is unique due to its specific functional groups and tricyclic structure, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
11,13-dimethyl-6-phenoxy-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-4-10-25-20-22-16-15-12(2)11-13(3)21-19(15)26-17(16)18(23-20)24-14-8-6-5-7-9-14/h4-9,11H,1,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXCTXVBXOTWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC=C)OC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
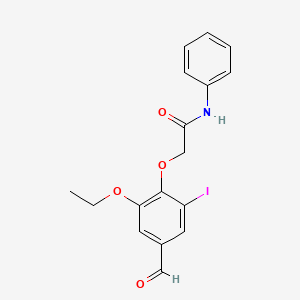
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2940021.png)
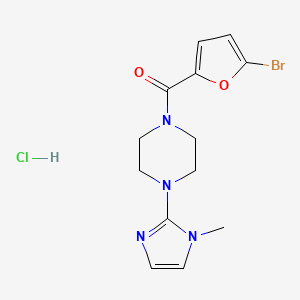
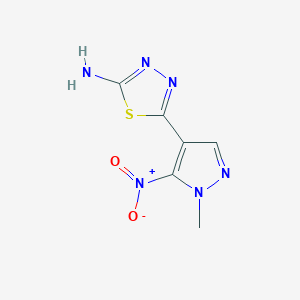
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2940026.png)
![N-{3-[1-(methylamino)ethyl]phenyl}benzamide](/img/structure/B2940027.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940028.png)
![(E)-4-(Dimethylamino)-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2940029.png)
![1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide](/img/structure/B2940031.png)
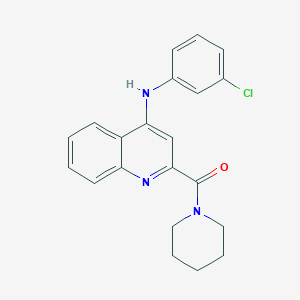
![10-(3-fluoro-4-methylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2940036.png)
![3,4-dimethoxy-N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide](/img/structure/B2940037.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2940039.png)
